Cas no 66700-34-3 (6-tert-butyl-2-ethylpyrimidin-4-ol)

6-tert-butyl-2-ethylpyrimidin-4-ol is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a tert-butyl group at the 6-position and an ethyl group at the 2-position, which may enhance steric and electronic properties, influencing reactivity and binding interactions. The hydroxyl group at the 4-position offers a site for further functionalization, making it a versatile intermediate in synthetic chemistry. This compound could be of interest in the development of bioactive molecules due to its rigid heterocyclic core and modifiable substituents. Its stability under standard conditions facilitates handling and storage in laboratory settings. Further studies may explore its utility in medicinal or material science applications.
6-tert-butyl-2-ethylpyrimidin-4-ol structure
66700-34-3 structure
Product Name:6-tert-butyl-2-ethylpyrimidin-4-ol
CAS No:66700-34-3
MF:C10H16N2O
MW:180.246842384338
CID:3304180
PubChem ID:136157170
Update Time:2025-05-20

6-tert-butyl-2-ethylpyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-PYRIMIDINONE, 6-(1,1-DIMETHYLETHYL)-2-ETHYL-
    • 4(3H)-Pyrimidinone, 6-(1,1-dimethylethyl)-2-ethyl-
    • 6-tert-butyl-2-ethylpyrimidin-4-ol
    • SCHEMBL20578740
    • EN300-1614061
    • 66700-34-3
    • SCHEMBL18711473
    • 6-TERT-BUTYL-2-ETHYL-PYRIMIDIN-4-OL
    • Inchi: 1S/C10H16N2O/c1-5-8-11-7(10(2,3)4)6-9(13)12-8/h6H,5H2,1-4H3,(H,11,12,13)
    • InChI Key: YPJPDTNSHDMLKQ-UHFFFAOYSA-N
    • SMILES: C1(CC)=NC(C(C)(C)C)=CC(=O)N1

Computed Properties

  • Exact Mass: 180.126263138Da
  • Monoisotopic Mass: 180.126263138Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 41.5Ų

6-tert-butyl-2-ethylpyrimidin-4-ol Pricemore >>

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Additional information on 6-tert-butyl-2-ethylpyrimidin-4-ol

Recent Advances in the Study of 6-tert-butyl-2-ethylpyrimidin-4-ol (CAS: 66700-34-3): A Comprehensive Research Brief

6-tert-butyl-2-ethylpyrimidin-4-ol (CAS: 66700-34-3) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its chemical properties, biological activities, and possible mechanisms of action, positioning it as a promising candidate for drug development. This research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

One of the key areas of interest in recent studies is the compound's role as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 6-tert-butyl-2-ethylpyrimidin-4-ol exhibits inhibitory activity against specific kinase targets, suggesting its potential as a therapeutic agent. Researchers have employed molecular docking and kinetic assays to elucidate its binding affinity and selectivity, which are crucial for its development as a drug candidate.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile. Studies involving animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. These findings are essential for understanding its bioavailability and potential side effects, which are critical factors in the drug development pipeline. Notably, the compound has shown favorable metabolic stability in liver microsomes, indicating its potential for oral administration.

Another significant advancement in the study of 6-tert-butyl-2-ethylpyrimidin-4-ol is its application in combination therapies. Researchers have investigated its synergistic effects with existing drugs, particularly in the context of cancer treatment. For instance, a recent study demonstrated that the compound enhances the efficacy of standard chemotherapy agents by modulating resistance mechanisms in cancer cells. These findings open new avenues for its use in personalized medicine and targeted therapy regimens.

Despite these promising developments, challenges remain in the clinical translation of 6-tert-butyl-2-ethylpyrimidin-4-ol. Issues such as solubility, formulation stability, and potential off-target effects need to be addressed in future research. Ongoing studies are focusing on structural modifications to improve its physicochemical properties and reduce toxicity. Furthermore, advanced computational models are being employed to predict its interactions with biological targets, which could accelerate its development.

In conclusion, 6-tert-butyl-2-ethylpyrimidin-4-ol (CAS: 66700-34-3) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its kinase inhibitory activity, favorable pharmacokinetic profile, and potential for combination therapies highlight its therapeutic value. However, further research is needed to overcome existing challenges and fully realize its clinical potential. This brief underscores the importance of continued investigation into this compound, which could pave the way for novel treatments in various disease areas.

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